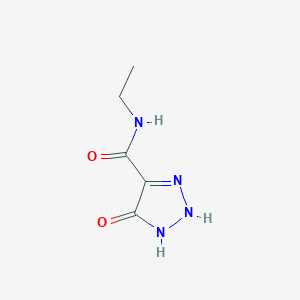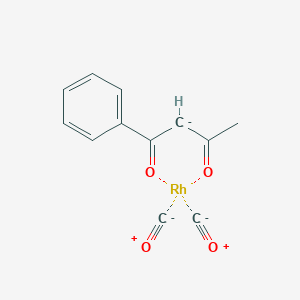
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C12H9O4Rh
. This compound features a rhodium center coordinated to two carbonyl (CO) groups and a 1-phenyl-1,3-butanedionato ligand. It is of significant interest due to its applications in catalysis and material science.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium can be synthesized through the reaction of rhodium trichloride hydrate with 1-phenyl-1,3-butanedione in the presence of carbon monoxide. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:
RhCl3⋅3H2O+C6H5COCH2COCH3+2CO→C12H9O4Rh+3HCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and more concentrated reactant solutions to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form rhodium(0) species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require mild heating and the presence of a coordinating solvent like dichloromethane.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, dicarbonyl(1-phenyl-1,3-butanedionato)rhodium is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development and as a model compound for understanding the behavior of rhodium complexes in biological systems. Its interactions with biomolecules are of particular interest.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of chemical processes.
Mécanisme D'action
The mechanism by which dicarbonyl(1-phenyl-1,3-butanedionato)rhodium exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The carbonyl ligands can participate in electron transfer processes, while the 1-phenyl-1,3-butanedionato ligand stabilizes the rhodium center and influences its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicarbonyl(acetylacetonato)rhodium: Similar structure but with an acetylacetonate ligand instead of a benzoylacetonate ligand.
Dicarbonyl(1,3-butanedionato)rhodium: Lacks the phenyl group present in dicarbonyl(1-phenyl-1,3-butanedionato)rhodium.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other rhodium dicarbonyl complexes and can lead to different catalytic behaviors and applications.
Propriétés
Formule moléculaire |
C12H9O4Rh- |
|---|---|
Poids moléculaire |
320.10 g/mol |
Nom IUPAC |
carbon monoxide;1-phenylbutane-1,3-dione;rhodium |
InChI |
InChI=1S/C10H9O2.2CO.Rh/c1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2;/h2-7H,1H3;;;/q-1;;; |
Clé InChI |
ZGDQZZPIYSUDKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


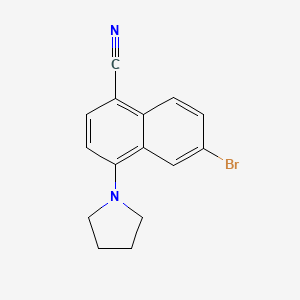
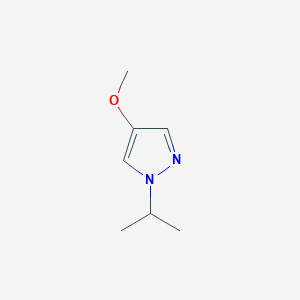

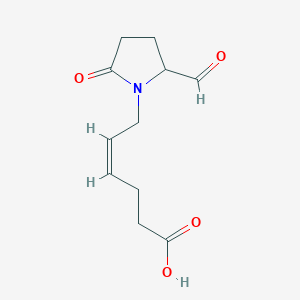
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

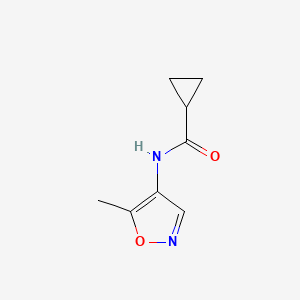
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
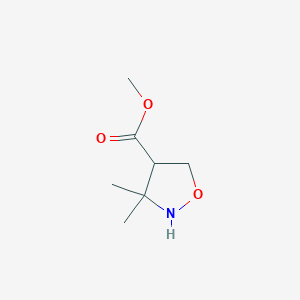
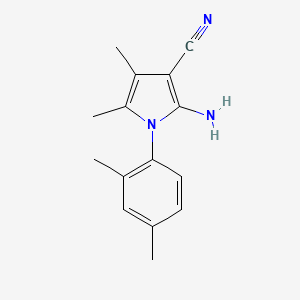
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

